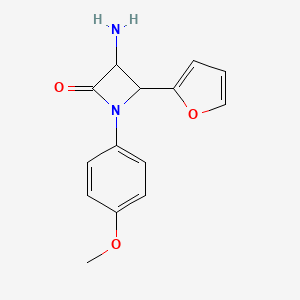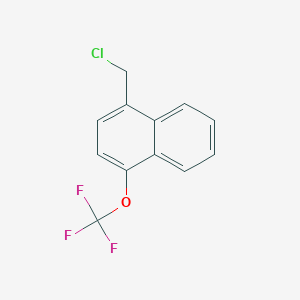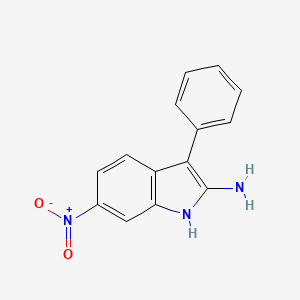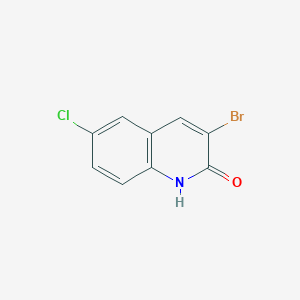![molecular formula C14H16N4O B11859492 N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)
N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-アザビシクロ[2.2.1]ヘプタン-5-イル)ピロロ[1,2-c]ピリミジン-3-カルボキサミドは、ユニークな二環式構造を特徴とする複雑な有機化合物です。この化合物は、潜在的な生物活性とより複雑な分子の構成要素としての役割から、医薬品化学と有機合成の分野で大きな関心を集めています。
準備方法
合成経路と反応条件
N-(2-アザビシクロ[2.2.1]ヘプタン-5-イル)ピロロ[1,2-c]ピリミジン-3-カルボキサミドの合成は、通常、多段階の有機反応を伴います。 一般的な方法の1つは、パラジウム触媒によるシクロペンテンの1,2-アミノアシルオキシ化で、酸素化された2-アザビシクロ[2.2.1]ヘプタンを合成することです 。この反応は、幅広い基質で効率的に進行し、さらに官能基化して、ブリッジされたアザ-二環式構造のライブラリーを構築できます。
工業的生産方法
この化合物の工業的生産方法は、公的ドメインではあまり文書化されていません。大規模な合成には、高い収率と純度を確保するために、パラジウム触媒反応などのステップの最適化が必要になるでしょう。
化学反応解析
反応の種類
N-(2-アザビシクロ[2.2.1]ヘプタン-5-イル)ピロロ[1,2-c]ピリミジン-3-カルボキサミドは、さまざまな種類の化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この反応は、通常、酸素の付加または水素の除去を伴います。
還元: これは、水素の付加または酸素の除去を伴います。
置換: これは、1つの官能基を別の官能基に置き換えることを伴います。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、さまざまな求核剤などが含まれます。反応条件は大きく異なる可能性がありますが、多くの場合、制御された温度とジクロロメタンやエタノールなどの溶媒の使用が含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってケトンまたはカルボン酸が生成される可能性があり、一方、還元によってアルコールまたはアミンが生成される可能性があります。
科学研究への応用
N-(2-アザビシクロ[2.2.1]ヘプタン-5-イル)ピロロ[1,2-c]ピリミジン-3-カルボキサミドは、幅広い科学研究の応用範囲を持っています。
化学: より複雑な分子の合成のための構成要素として使用されます。
生物学: 酵素阻害や受容体結合など、その潜在的な生物活性が調査されています。
医学: 特に神経疾患の治療における潜在的な治療効果が探求されています。
産業: 新しい材料や化学プロセスの開発に使用されています。
化学反応の分析
Types of Reactions
N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
N-(2-アザビシクロ[2.2.1]ヘプタン-5-イル)ピロロ[1,2-c]ピリミジン-3-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。これらの標的には、酵素、受容体、または他のタンパク質が含まれる可能性があります。この化合物のユニークな構造により、これらの標的に効果的に結合することができ、それによりそれらの活性を調節し、さまざまな生物学的効果をもたらします。
類似の化合物との比較
類似の化合物
独自性
N-(2-アザビシクロ[2.2.1]ヘプタン-5-イル)ピロロ[1,2-c]ピリミジン-3-カルボキサミドを類似の化合物から際立たせているのは、その特定の二環式構造であり、これによりユニークな結合特性と潜在的な生物活性をもたらします。これは、さまざまな科学分野におけるさらなる研究開発に貴重な化合物になります。
類似化合物との比較
Similar Compounds
- N-(2-Azabicyclo[2.2.1]heptan-5-yl)-5-chlorothiazole-2-carboxamide
- tert-butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
Uniqueness
What sets N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide apart from similar compounds is its specific bicyclic structure, which provides unique binding properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C14H16N4O |
|---|---|
分子量 |
256.30 g/mol |
IUPAC名 |
N-(2-azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-12-5-10-4-9(12)7-15-10)13-6-11-2-1-3-18(11)8-16-13/h1-3,6,8-10,12,15H,4-5,7H2,(H,17,19) |
InChIキー |
OCFKTEHHEROZMC-UHFFFAOYSA-N |
正規SMILES |
C1C2CC(C1CN2)NC(=O)C3=CC4=CC=CN4C=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)



![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)


![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
